Dicolinium iodide

Ganglionic blocker Structure-activity relationship Nicotinic receptor selectivity

Select Dicolinium iodide for its structurally resolved N,N-diethyl-N-methylammonium pharmacophore, which enables precise nicotinic receptor subtype studies unattainable with generic blockers. Its hydrolytically labile ester linkage provides a built-in metabolic off-switch, ensuring safe chronic oral dosing protocols. Documented clinical use in hypertensive crises and labor acceleration adds translational research value beyond standard polymethylene-chain blockers.

Molecular Formula C16H34I2N2O2
Molecular Weight 540.26 g/mol
CAS No. 382-82-1
Cat. No. B1213507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicolinium iodide
CAS382-82-1
Synonyms2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide
dicholine
dicolin
dicolinium
dicolinium iodide
Molecular FormulaC16H34I2N2O2
Molecular Weight540.26 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C.[I-].[I-]
InChIInChI=1S/C16H34N2O2.2HI/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5;;/h14-15H,7-13H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyUHMKISIRZFDJRU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicolinium Iodide (CAS 382-82-1): A Bis-Quaternary Ammonium Ganglionic Blocker for Antihypertensive Research and Procurement


Dicolinium iodide (CAS 382-82-1) is a bis-quaternary ammonium compound classified pharmacologically as a ganglionic blocker [1]. It acts by competitively inhibiting nicotinic acetylcholine receptors at autonomic ganglia, thereby interrupting sympathetic and parasympathetic transmission [2]. Historically developed in the Soviet Union and approved for medical use in 1964, it was employed as an antihypertensive agent, for managing hypertensive crises, and for treating peripheral vascular spasms and peptic ulcer disease [3]. Chemically, it is the diiodide salt of 2-((2-(diethylmethylammonio)ethoxy)carbonyl)-1,1,6-trimethylpiperidinium, belonging to the pipecolic acid ester subclass within the broader ganglionic blocker family [4].

Why Generic Substitution Fails for Dicolinium Iodide: Structural and Pharmacodynamic Specificity


Within the ganglionic blocker class, compounds cannot be interchanged generically due to critical differences in their quaternary ammonium structure, which dictate nicotinic receptor subtype selectivity, pharmacokinetic distribution, and adverse effect profiles [1]. Dicolinium iodide possesses a unique 1,1,6-trimethylpiperidinium head group linked via an ester bridge to a diethylmethylammonium tail, distinguishing it from close analogs like dimecolinium iodide (which bears a trimethylammonium tail) and hexamethonium (a simple polymethylene bis-trimethylammonium chain) [2]. These structural differences directly influence the molecule's ability to penetrate autonomic ganglia, its duration of action, and its therapeutic index [3]. Substituting one ganglionic blocker for another without accounting for these parameters can lead to divergent efficacy in experimental hypertension models and altered side effect spectrums, as evidenced by comparative pharmacological profiles in Soviet clinical literature [4].

Dicolinium Iodide Comparative Evidence: Structural, Pharmacodynamic, and Clinical Differentiation Data


Structural Differentiation from Dimecolinium Iodide: N-Alkyl Substitution Dictates Receptor Affinity Profile

Dicolinium iodide (DCI) is structurally differentiated from its closest clinical analog, dimecolinium iodide (DMCI), by the substitution pattern at the terminal ammonium nitrogen of the ester side chain. DCI features an N,N-diethyl-N-methylammonium group, whereas DMCI possesses an N,N,N-trimethylammonium group [1]. Chemical characterization studies confirmed the distinct molecular identities: dicolinium iodide (C₁₆H₃₄I₂N₂O₂, MW 540.26) vs. dimecolinium iodide (C₁₆H₃₄I₂N₂O₂, MW 540.26) share the same empirical formula but differ in the connectivity of the side-chain alkyl substituents [2]. Extractive photometric methods developed for simultaneous quantification of dicolin and dimecolin in pharmaceutical preparations confirm that the two compounds exhibit distinguishable physicochemical properties, enabling their separate analytical determination [3]. This structural divergence is relevant for scientific selection because N-alkyl substitution on quaternary ammonium ganglionic blockers is known to influence nicotinic receptor subtype binding kinetics and the degree of central nervous system penetration [4].

Ganglionic blocker Structure-activity relationship Nicotinic receptor selectivity

Clinical Dosing and Therapeutic Window Compared with Hexamethonium (Benzohexonium) in Hypertensive Patients

Dicolinium iodide was administered in hypertensive patients at oral doses of 0.05–0.2 g per dose, 2–3 times daily, with a maximum single oral dose of 0.3 g and a maximum daily oral dose of 1.0 g; parenteral dosing was 1–3 mL of a 1% solution (10–30 mg) subcutaneously or intramuscularly, 1–3 times daily, with a maximum single parenteral dose of 0.03 g and maximum daily parenteral dose of 0.1 g [1]. In comparison, hexamethonium (benzohexonium) was typically administered subcutaneously at 10–25 mg per dose, 2–3 times daily, with a maximum single dose of 0.1 g and maximum daily dose of 0.3 g [2]. The wider oral bioavailability window of dicolinium (oral-to-parenteral ratio ~1:10 for single dose) contrasts with hexamethonium's predominant reliance on parenteral administration due to its poor and erratic oral absorption [3]. This quantitative difference in dosing flexibility provides a rationale for selecting dicolinium in experimental settings where oral administration is preferred.

Antihypertensive Dose-response Autonomic pharmacology

Gastrointestinal Motility Effects: Dicolinium vs. Hexonium in Canine Chronic Administration Studies

In chronic canine studies comparing the effects of long-term ganglionic blocker administration, both dicolin (dicolinium) and hexonium (hexamethonium) produced an initial inhibitory effect on small intestinal motility during the first days of administration. However, this inhibitory effect diminished progressively with continued daily dosing, eventually transitioning to a stimulatory effect on motility that gradually intensified [1]. This biphasic response pattern—initial inhibition followed by delayed stimulation—appeared to be a class-level phenomenon shared by both dicolinium and hexamethonium under chronic dosing conditions, indicating that tachyphylaxis or compensatory neuronal adaptation develops with prolonged ganglionic blockade [2]. The study provides evidence that dicolinium and hexamethonium exhibit qualitatively similar effects on gastrointestinal motility in an intact large-animal model, suggesting that dicolinium may serve as a substitute for hexamethonium in gastrointestinal research protocols.

Gastrointestinal motility Autonomic ganglia Chronic dosing

Antihypertensive Efficacy: Dicolinium vs. Reserpine Combination Therapy Benchmarking

Soviet clinical guidelines for hypertensive disease management recommended ganglionic blockers, including dicolinium, to be prescribed in combination with reserpine and hypothiazide for additive antihypertensive effect [1]. Dicolinium was specifically indicated for managing hypertensive crises and cerebral forms of hypertension, providing blood pressure reduction through acute ganglionic blockade [2]. In comparative clinical literature, the ganglionic blocker class (including hexamethonium, pentamine, and dicolinium) demonstrated therapeutic positioning as adjunctive therapy to reserpine, with the rationale that ganglionic blockers provide rapid-onset sympathetic blockade that complements the slower-onset, centrally-mediated action of reserpine [3]. Dicolinium's specific inclusion in Soviet clinical protocols for hypertensive crisis management, alongside its documented use for accelerating labor in hypertensive parturients, indicates a distinct therapeutic niche not identically occupied by other ganglionic blockers such as dimecolinium [4].

Combination antihypertensive therapy Blood pressure reduction Hypertensive crisis

Hydrolytic Stability Profile: Dicolinium Iodide Ester Linkage Lability Under Physiological Conditions

The ester linkage connecting the piperidinium head group to the ammonium tail in dicolinium iodide is susceptible to hydrolytic cleavage, a property that has been quantitatively investigated. Kinetic studies on dicoline hydrolysis reactions were published in Farmatsiia in 1979, providing rate constants and pH-stability profiles for the compound under various conditions [1]. This ester linkage distinguishes dicolinium from non-ester bis-quaternary ammonium ganglionic blockers such as hexamethonium (a simple polymethylene chain) and pentamine, which are hydrolytically stable [2]. The presence of the hydrolytically labile ester bond in dicolinium has implications for its duration of action (potentially shorter than non-ester analogs) and for formulation strategies requiring pH-controlled storage conditions to prevent degradation [3].

Chemical stability Hydrolysis kinetics Formulation development

Uterotonic Activity: Dicolinium as a Ganglionic Blocker with Obstetric Application vs. Class-Level Comparators

Among ganglionic blocking agents, dicolinium, along with pachycarpine, dimecolin, and spherophysine, was documented to increase uterine tonus and intensify uterine contractions, and was prescribed to accelerate labor in women with nephropathy accompanied by hypertension [1]. This uterotonic property is not uniformly shared across all ganglionic blockers; for example, hexamethonium and pentamine are not classically indicated for labor acceleration [2]. The mechanism may involve blockade of sympathetic inhibitory input to the uterus, resulting in unopposed parasympathetic-mediated uterine contraction enhancement [3]. Dicolinium's dual antihypertensive and uterotonic profile positions it uniquely among ganglionic blockers for experimental models of pregnancy-induced hypertension where simultaneous blood pressure control and labor induction are desired endpoints.

Uterine contractility Obstetric pharmacology Ganglionic blocker selectivity

Dicolinium Iodide: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Experimental Autonomic Pharmacology: Selective Nicotinic Ganglionic Blockade with Defined Structural Pharmacophore

Dicolinium iodide serves as a research tool for probing nicotinic acetylcholine receptor subtype pharmacology in isolated autonomic ganglion preparations. Its unique N,N-diethyl-N-methylammonium pharmacophore, structurally resolved from the N,N,N-trimethylammonium moiety of dimecolinium, allows structure-activity relationship studies investigating the impact of N-alkyl chain branching on ganglionic receptor binding kinetics and functional blockade duration [1]. Researchers can employ dicolinium in tissue bath experiments using isolated superior cervical ganglion or myenteric plexus preparations to quantify concentration-dependent inhibition of nicotine-evoked responses, with the compound serving as a competitive antagonist distinguishable from hexamethonium by its ester-linked scaffold [2].

Preclinical Hypertension Model Development: Orally Bioavailable Ganglionic Blocker for Chronic Dosing Studies

For investigators developing rodent or canine models of neurogenic hypertension, dicolinium iodide offers a distinct advantage: established oral dosing guidelines (0.05–0.2 g per dose in humans; animal doses can be scaled allometrically) with documented oral bioavailability in contrast to the predominantly parenteral administration required for hexamethonium [1]. Chronic oral administration protocols in experimental hypertension can utilize dicolinium to achieve sustained partial ganglionic blockade, with the compound's hydrolytically labile ester linkage providing a built-in metabolic off-switch that limits accumulation and facilitates daily dosing without excessive drug carryover [2].

Reproductive Pharmacology and Preeclampsia Research: Uterotonic-Antihypertensive Dual-Action Tool Compound

Dicolinium iodide's documented clinical use for accelerating labor in hypertensive parturients positions it as a unique pharmacological probe for studies of uterine contractility regulation by the autonomic nervous system [1]. In isolated uterine smooth muscle preparations or in vivo pregnant animal models, dicolinium can be employed to dissect the contribution of ganglionic nicotinic receptors to myometrial tone, while simultaneously providing systemic blood pressure reduction—a combination not achievable with other ganglionic blockers such as hexamethonium [2]. This dual-action profile is particularly relevant for experimental models of preeclampsia, where both hypertension and uterine dysfunction coexist [3].

Gastrointestinal Motility Research: Ganglionic Blocker with Characterized Chronic-Administration Motility Profile

Researchers studying autonomic control of gastrointestinal motility can select dicolinium iodide based on its direct comparative chronic-administration data against hexamethonium in canine models [1]. The documented biphasic response pattern—initial motility inhibition followed by delayed stimulation—provides a predictable experimental timeline for studies requiring phased modulation of enteric neural activity [2]. Dicolinium's ester linkage also offers pharmacokinetic differentiation from hexamethonium, with the potential for esterase-mediated local inactivation in intestinal tissue that may confer region-specific effects on motility not observed with stable polymethylene-chain blockers [3].

Quote Request

Request a Quote for Dicolinium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.